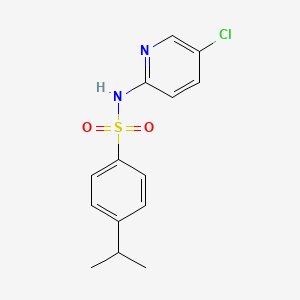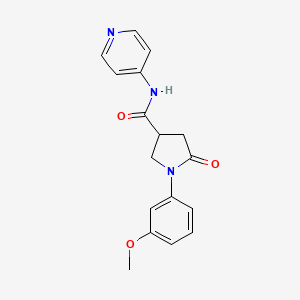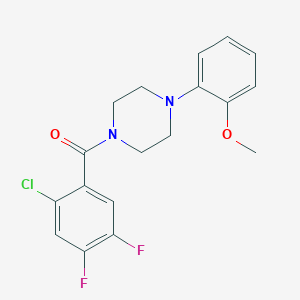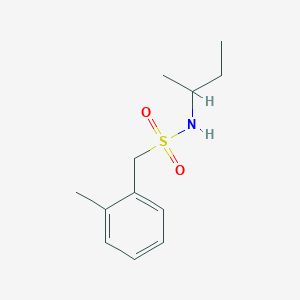
N-(5-chloro-2-pyridinyl)-4-isopropylbenzenesulfonamide
説明
N-(5-chloro-2-pyridinyl)-4-isopropylbenzenesulfonamide, commonly known as CPIS, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using specific methods and has been found to have various biochemical and physiological effects.
作用機序
CPIS is known to inhibit the activity of TRPM8, a calcium channel protein that is involved in various cellular processes. TRPM8 is known to be overexpressed in various cancer cells, and its inhibition by CPIS has been found to reduce cancer cell proliferation and migration. CPIS has also been found to inhibit the release of insulin from pancreatic beta cells by blocking the activity of TRPM8.
Biochemical and Physiological Effects:
CPIS has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of TRPM8, leading to reduced cancer cell proliferation and migration. CPIS has also been found to inhibit the release of insulin from pancreatic beta cells, leading to reduced insulin secretion. Additionally, CPIS has been found to modulate calcium signaling in various physiological processes, including muscle contraction and neurotransmitter release.
実験室実験の利点と制限
CPIS has several advantages for lab experiments. It is a potent and selective inhibitor of TRPM8, making it a useful tool for studying the role of this protein in various biological processes. CPIS is also relatively easy to synthesize and purify, making it readily available for scientific research. However, CPIS has certain limitations as well. It is a sulfonamide compound, which can limit its solubility in aqueous solutions. Additionally, CPIS can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CPIS. One area of research could be to investigate the role of TRPM8 in other biological processes, such as pain sensation and thermoregulation. Another area of research could be to develop more potent and selective inhibitors of TRPM8, which could have potential therapeutic applications. Additionally, further research could be done to investigate the potential side effects of CPIS and to optimize its use in scientific research.
Conclusion:
In conclusion, N-(5-chloro-2-pyridinyl)-4-isopropylbenzenesulfonamide, or CPIS, is a chemical compound that has been widely used in scientific research for its unique properties. It is synthesized using specific methods and has been found to have various biochemical and physiological effects. CPIS is a potent and selective inhibitor of TRPM8, making it a useful tool for studying the role of this protein in various biological processes. While CPIS has certain limitations, it has several advantages for lab experiments. There are several future directions for research on CPIS, including investigating the role of TRPM8 in other biological processes and developing more potent and selective inhibitors of this protein.
科学的研究の応用
CPIS has been extensively used in scientific research as a tool to study various biological processes. It has been used to investigate the role of specific proteins, such as TRPM8, in cancer cell proliferation and migration. CPIS has also been used to study the role of calcium signaling in various physiological processes, including insulin secretion and muscle contraction.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-10(2)11-3-6-13(7-4-11)20(18,19)17-14-8-5-12(15)9-16-14/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAGTCVBBVKGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-4-[(methylsulfonyl)amino]-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4671754.png)
![methyl 13-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B4671773.png)
![5,6-dimethyl-3-phenyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4671776.png)
![N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4671784.png)

![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B4671795.png)
![2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one](/img/structure/B4671798.png)
![4-({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine](/img/structure/B4671818.png)

![N-cyclopropyl-2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4671827.png)
![3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4671828.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-furamide](/img/structure/B4671842.png)

